molecular formula C7H5BrO B125591 4-Bromobenzaldehyde CAS No. 1122-91-4

4-Bromobenzaldehyde

Cat. No. B125591
Key on ui cas rn: 1122-91-4
M. Wt: 185.02 g/mol
InChI Key: ZRYZBQLXDKPBDU-UHFFFAOYSA-N
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Patent
US06034275

Procedure details

435 mg of [5-(4-bromomethyl-phenyl)-thiophen-2-yl]-4-bromophenyl-methanone are dissolved in 25 ml of acetone, 300 mg of potassium carbonate and 0.15 ml of N-allyl-methyl-amine are added and the mixture is held at reflux under argon for 4 hrs., treated with ice-water, extracted with ethyl acetate, dried and chromatographed on silica gel (ethyl acetate/hexane). 219 mg of 5-(4-[(allyl-methylamino)-methyl]-phenyl)-thiophen-2-yl)-(4-bromphenyl)-methanone, m.p. 131-133° C., are isolated.
Name
[5-(4-bromomethyl-phenyl)-thiophen-2-yl]-4-bromophenyl-methanone
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrCC1C=CC(C2SC([C:14]([C:16]3[CH:21]=[CH:20][C:19]([Br:22])=[CH:18][CH:17]=3)=[O:15])=CC=2)=CC=1.C(=O)([O-])[O-].[K+].[K+].C(NC)C=C>CC(C)=O>[Br:22][C:19]1[CH:20]=[CH:21][C:16]([CH:14]=[O:15])=[CH:17][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
[5-(4-bromomethyl-phenyl)-thiophen-2-yl]-4-bromophenyl-methanone
Quantity
435 mg
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C1=CC=C(S1)C(=O)C1=CC=C(C=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C=C)NC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 4 hrs
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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